molecular formula C25H28O4 B1683681 Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]- CAS No. 133699-09-9

Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-

Cat. No. B1683681
M. Wt: 392.5 g/mol
InChI Key: CKYIMQGYUMGSEO-UHFFFAOYSA-N
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Description

“Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-” is a type of organic compound . It is also known by other names such as Dowanol TMAT, Methoxytriethylene glycol, Methoxytriglycol, Methyltrioxitol, Triethylene glycol monomethyl ether, Triglycol monomethyl ether, 2-[2-(2-Methoxyethoxy)ethoxy]ethanol, Triethylene glycol methyl ether, Poly-Solv TM, 3,6,9-Trioxa-1-decanol, 3,6,9-Trioxadecanol, NSC 97395 .


Molecular Structure Analysis

The molecular formula of this compound is C7H16O4 . The molecular weight is 164.1995 . The structure is also available as a 2d Mol file or as a computed 3d SD file .

properties

IUPAC Name

2-[2-(2-trityloxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c26-16-17-27-18-19-28-20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,26H,16-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYIMQGYUMGSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473908
Record name Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-

CAS RN

133699-09-9
Record name Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a CH2Cl2 (300 mL) solution of triethylene glycol (21 g, 140 mmol) was added Et3N (20 mL, 140 mmol); then trityl chloride (19.5 g, 70 mmol) in CH2Cl2 (100 mL) was added dropwise at 0° C. The mixture was stirred overnight and quenched with H2O. The organic phase was washed with H2O and brine successively, concentrated through rotary evaporation, and subjected to silica gel chromatography using hexane/EtOAc as the eluent to afford compound 21 (21 g, 53.6 mmol, 77% yield) as a clear liquid: 1H NMR (500 MHz, CDCl3) δ 7.47-7.46 (m, 6H), 7.28 (t, J=7.0 Hz, 6H), 7.21 (t, J=7.0 Hz, 3H), 3.68 (s, 8H), 3.60 (br, 2H), 3.25 (br, 2H), 2.57 (br, 1H); 13C NMR (126 MHz, CDCl3) δ 144.2, 128.8, 127.9, 127.1, 86.8, 72.7, 71.0, 70.8, 70.7, 63.4, 61.9; MS (ESI) m/z 415 (M+Na)+.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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